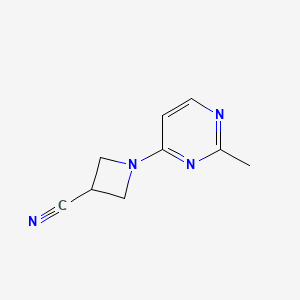
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C11H11N3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
Azetidines, such as this compound, have been synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .Molecular Structure Analysis
Azetidines are characterized by having a four-membered ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 174.207. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity
- Research highlights the synthesis of novel pyrimidines and condensed pyrimidines from precursors like 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria (Hamid & Shehta, 2018). This indicates the potential of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile derivatives in developing new antibacterial agents.
Anti-Inflammatory and Antiproliferative Activities
- Heterocyclic derivatives, including pyrazolopyrimidines and pyridine-carbonitriles, synthesized from related compounds, showed significant anti-inflammatory activities with safe ulcer indices and notable antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Fahmy et al., 2012).
Anticancer and Antidiabetic Potential
- The development of spirothiazolidines analogs and their derivatives from related compounds has shown significant anticancer activities against breast and liver carcinoma cell lines and exhibited promising results as antidiabetic agents, highlighting the chemical's utility in the synthesis of compounds with potential therapeutic benefits (Flefel et al., 2019).
Synthesis of Diverse Heterocyclic Compounds
- The chemical serves as a precursor in the synthesis of a wide range of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial properties, demonstrating its versatility in creating molecules with potential application in treating microbial infections (Rahmouni et al., 2014).
Future Directions
Azetidines have received special attention in medicinal chemistry because of their promising biological activity . They have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, the future directions for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile could involve further exploration of its potential biological and pharmacological applications.
Properties
IUPAC Name |
1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-3-2-9(12-7)13-5-8(4-10)6-13/h2-3,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHORIVTQYFIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
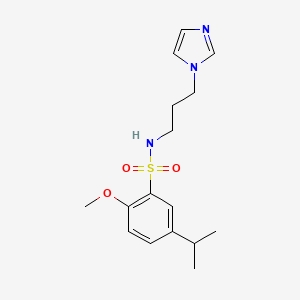
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

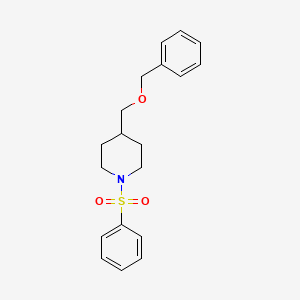
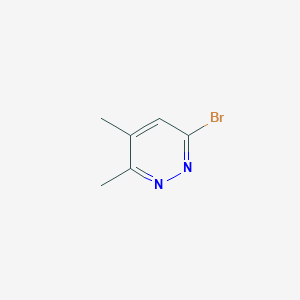
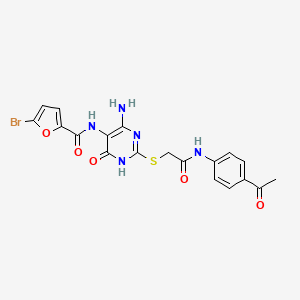
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)

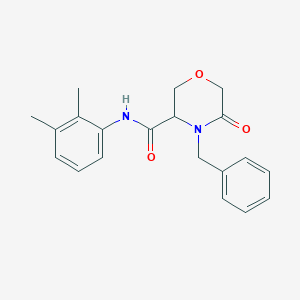
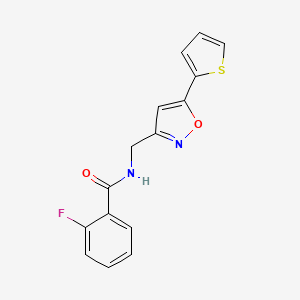
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)
![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)

